molecular formula C24H27ClN4O6S2 B2650490 (Z)-ethyl 4-((4-((6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 864975-77-9

(Z)-ethyl 4-((4-((6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2650490
CAS RN: 864975-77-9
M. Wt: 567.07
InChI Key: UZCMYDSCJTYRRB-RWEWTDSWSA-N
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Description

(Z)-ethyl 4-((4-((6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H27ClN4O6S2 and its molecular weight is 567.07. The purity is usually 95%.
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Scientific Research Applications

Trace Determination of Zirconium

The compound 6-Chloro-3-hydroxy-7-methyl-2-(2’-thienyl)-4H-chromen-4-one has been employed in the trace determination of zirconium. Researchers have used this chromone derivative as a reagent for spectrophotometric determination of zirconium ions. The method involves complex formation between zirconium and the chromone, leading to absorbance changes that can be quantified. This application is valuable in environmental monitoring and analytical chemistry .

Antioxidant Properties

The compound N2-[2-chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine has been synthesized and screened for its in vitro antioxidant properties. Some of the synthesized compounds exhibit potent antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage and are relevant in health and disease prevention .

Anti-Inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are essential for managing pain, inflammation, and fever. The compound ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate belongs to the chalcone derivative family. These molecules act as activated unsaturated systems in conjugated addition reactions of carbanions. Their anti-inflammatory activity is mediated through inhibition of prostaglandin biosynthesis, making them valuable candidates for drug development .

Structural Studies and Crystallography

The compounds ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been studied using single crystal X-ray diffraction. These studies provide insights into their crystal and molecular structures, including disorder observed within the molecules. Such structural studies contribute to our understanding of molecular interactions and stability .

Theoretical and Spectral Properties

The compound ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT) has been investigated both theoretically and experimentally. Researchers have explored its structural, molecular, and spectral properties. Understanding these properties aids in predicting reactivity, stability, and potential applications .

properties

IUPAC Name

ethyl 4-[4-[[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O6S2/c1-3-35-24(31)27-10-12-28(13-11-27)37(32,33)19-7-4-17(5-8-19)22(30)26-23-29(14-15-34-2)20-9-6-18(25)16-21(20)36-23/h4-9,16H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCMYDSCJTYRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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